Antibiotic analog of [cloxacillin].
Flucloxacillin is a narrow-spectrum, semisynthetic isoxazolyl penicillin with antibacterial activity. Floxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Antibiotic analog of CLOXACILLIN.
Flucloxacillin sodium
CAS No.: 1847-24-1
Cat. No.: VC21343066
Molecular Formula: C19H17ClFN3NaO5S
Molecular Weight: 476.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1847-24-1 |
---|---|
Molecular Formula | C19H17ClFN3NaO5S |
Molecular Weight | 476.9 g/mol |
IUPAC Name | (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |
Standard InChI Key | PWDULVAXRLDWLM-SLINCCQESA-N |
Isomeric SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Appearance | White to Off-White Solid |
Melting Point | >168°C (dec.) |
Chemical Structure and Properties
Flucloxacillin sodium is a semisynthetic penicillin antibiotic with the molecular formula C19H18ClFN3NaO5S and a molecular weight of 477.87 g/mol . It appears as a white solid powder and belongs to the beta-lactam class of antibiotics . The compound contains a penicillin core structure modified with fluorinated and chlorinated aromatic substituents that contribute to its stability against bacterial beta-lactamase enzymes.
Chemical Identifiers
Flucloxacillin sodium can be identified through various systematic nomenclature systems and registries:
Property | Identifier |
---|---|
CAS Number | 1847-24-1 |
Chemical Name | Sodium (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Common Synonyms | Floxapen sodium, Staphylex Sodium, Flucloxacilli |
MDL Number | MFCD01682108 |
Table 1: Chemical identifiers for flucloxacillin sodium
The structure includes a beta-lactam ring fused to a thiazolidine ring, forming the characteristic penicillin nucleus, with specific side chains that provide resistance to penicillinase enzymes . The compound exists in pharmaceutical preparations as the monohydrate form, with each 1.088 g of flucloxacillin sodium monohydrate equivalent to approximately 1 g of anhydrous flucloxacillin .
Pharmaceutical Formulations
Flucloxacillin sodium is available in various pharmaceutical formulations:
Formulation | Description | Administration Route |
---|---|---|
Powder for injection | White powder in glass vials for reconstitution | Intravenous or intramuscular |
Capsules | Oral solid dosage form | Oral |
Table 2: Common pharmaceutical formulations of flucloxacillin sodium
Each gram of flucloxacillin sodium monohydrate contains approximately 2.2 mmol of sodium, which may be clinically relevant for patients on sodium-restricted diets .
Mechanism of Action
Flucloxacillin sodium exerts its antibacterial effects through inhibition of bacterial cell wall synthesis. The mechanism involves several key steps that ultimately lead to bacterial cell lysis and death.
Molecular Target Interaction
The bactericidal activity of flucloxacillin results from binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and final stage of bacterial cell wall peptidoglycan synthesis, which is essential for maintaining cell wall integrity . The compound's selective toxicity toward bacteria arises from the absence of PBPs in mammalian cells.
Resistance to Beta-Lactamases
A critical feature of flucloxacillin sodium is its stability against hydrolysis by various beta-lactamase enzymes, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This property allows the antibiotic to remain effective against many resistant bacteria, particularly beta-lactamase-producing staphylococci .
Pharmacokinetics and Pharmacodynamics
Flucloxacillin sodium exhibits specific pharmacokinetic parameters that influence its clinical use and dosing strategies.
Absorption and Distribution
When administered orally, flucloxacillin sodium demonstrates bioavailability of 50-70% . The compound distributes throughout the body, reaching effective concentrations in various tissues and body fluids. Intravenous administration provides immediate systemic availability, making this route preferred for severe infections.
Metabolism and Elimination
Flucloxacillin undergoes hepatic metabolism . The compound has a relatively short half-life of 0.75-1 hour, necessitating frequent dosing to maintain therapeutic concentrations . This pharmacokinetic profile influences the typical four-times-daily dosing schedule seen in clinical practice.
Parameter | Value |
---|---|
Bioavailability | 50-70% (oral) |
Half-life | 0.75-1 hour |
Primary metabolism | Hepatic |
Protein binding | Not available in search results |
Elimination | Not fully detailed in search results |
Table 3: Pharmacokinetic parameters of flucloxacillin sodium
Therapeutic Indications
Flucloxacillin sodium is indicated for treating various infections caused by susceptible organisms, particularly those caused by beta-lactamase-producing staphylococci and streptococci.
Approved Clinical Applications
Clinical applications of flucloxacillin sodium encompass a wide range of infections:
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Skin and soft tissue infections: boils, abscesses, carbuncles, furunculosis, cellulitis, infected skin conditions (ulcers, eczema, acne), infected wounds, infected burns, protection for skin grafts, and impetigo .
-
Respiratory tract infections: pneumonia, lung abscess, empyema, sinusitis, pharyngitis, tonsillitis, quinsy, otitis media, and otitis externa .
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Other infections: osteomyelitis, enteritis, endocarditis, urinary tract infection, meningitis, and septicaemia .
Flucloxacillin sodium is also indicated as a prophylactic agent during major surgical procedures, particularly in cardiothoracic and orthopaedic surgery .
Antimicrobial Spectrum
Flucloxacillin exhibits antimicrobial activity primarily against Gram-positive bacteria, with particular efficacy against Staphylococcus aureus, including methicillin-sensitive strains . The compound has shown efficacy against specific strains of Staphylococcus aureus with mutations in the flo gene that affect membrane fluidity .
Dosage and Administration
Dosing of flucloxacillin sodium varies based on the route of administration, severity of infection, and patient factors.
Standard Dosing Regimens
For adult patients, including elderly patients, the standard dosing regimens are:
Route | Standard Dosage | Severe Infections |
---|---|---|
Intramuscular | 250 mg four times daily | May be doubled where necessary |
Intravenous | 250 mg to 1 g four times daily | May be doubled where necessary |
Special cases (osteomyelitis, endocarditis) | Not applicable | Up to 8 g daily in divided doses (6-8 hourly) |
Surgical prophylaxis | 1 to 2 g IV at induction of anesthesia | Not applicable |
Table 4: Standard dosing regimens for flucloxacillin sodium in adults
The parenteral route is indicated when oral administration is inappropriate, such as in severe infections, impaired gastrointestinal absorption, or unconscious patients .
Stability and Degradation
Research into the stability of flucloxacillin sodium reveals important considerations for pharmaceutical formulation and clinical use.
Stability Studies
Degradation studies of flucloxacillin sodium in aqueous and different solvent systems have been monitored using UV spectroscopy and pH measurement techniques . These investigations provide crucial information for pharmaceutical formulation and storage requirements.
Effects of Excipients on Stability
The stability of flucloxacillin sodium has been examined in the presence of various compounds:
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Carbohydrates: The stability of flucloxacillin sodium in aqueous glucose and fructose solutions is similar to that in pure aqueous solutions .
-
Nitrogen compounds: In contrast, the stability profile changes abruptly in the presence of urea and thiourea .
These findings have implications for pharmaceutical formulations and potentially for administration with other medical compounds or nutrients.
Research Developments
Recent research on flucloxacillin sodium has explored various aspects of its properties and clinical applications.
Degradation Product Studies
Studies have investigated the degradation pathways of flucloxacillin sodium and monitored changes in degradation products over time . The research indicates that the absorbance intensity at 339 nm (associated with a degradation product) decreases with increased time, suggesting that the amount of degraded product in solution changes with time . These findings are valuable for determining appropriate therapeutic doses and ensuring product quality.
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